Cas no 1805612-78-5 (Ethyl 2-(chloromethyl)-5-(difluoromethyl)-6-iodopyridine-3-acetate)

Ethyl 2-(chloromethyl)-5-(difluoromethyl)-6-iodopyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(chloromethyl)-5-(difluoromethyl)-6-iodopyridine-3-acetate
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- インチ: 1S/C11H11ClF2INO2/c1-2-18-9(17)4-6-3-7(10(13)14)11(15)16-8(6)5-12/h3,10H,2,4-5H2,1H3
- InChIKey: NZMLXYGEPKOCGH-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(F)F)C=C(C(CCl)=N1)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 284
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 39.2
Ethyl 2-(chloromethyl)-5-(difluoromethyl)-6-iodopyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029021448-500mg |
Ethyl 2-(chloromethyl)-5-(difluoromethyl)-6-iodopyridine-3-acetate |
1805612-78-5 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
Alichem | A029021448-1g |
Ethyl 2-(chloromethyl)-5-(difluoromethyl)-6-iodopyridine-3-acetate |
1805612-78-5 | 95% | 1g |
$2,895.00 | 2022-04-01 | |
Alichem | A029021448-250mg |
Ethyl 2-(chloromethyl)-5-(difluoromethyl)-6-iodopyridine-3-acetate |
1805612-78-5 | 95% | 250mg |
$970.20 | 2022-04-01 |
Ethyl 2-(chloromethyl)-5-(difluoromethyl)-6-iodopyridine-3-acetate 関連文献
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Ethyl 2-(chloromethyl)-5-(difluoromethyl)-6-iodopyridine-3-acetateに関する追加情報
Ethyl 2-(chloromethyl)-5-(difluoromethyl)-6-iodopyridine-3-acetate (CAS No. 1805612-78-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-(chloromethyl)-5-(difluoromethyl)-6-iodopyridine-3-acetate, identified by its CAS number 1805612-78-5, is a highly versatile and significant compound in the realm of pharmaceutical chemistry. This pyridine derivative features a unique structural configuration that makes it an invaluable intermediate in the synthesis of various bioactive molecules. The presence of multiple functional groups, including a chloromethyl moiety, a difluoromethyl substituent, and an iodopyridine core, endows this compound with remarkable reactivity and adaptability in drug development pipelines.
The compound's molecular structure is meticulously designed to facilitate diverse chemical transformations, making it a cornerstone in the construction of complex pharmacophores. The ethyl acetate moiety at the 3-position not only stabilizes the molecule but also provides a convenient handle for further functionalization. This feature is particularly crucial in multi-step synthetic routes where selective modifications are required to achieve the desired therapeutic properties.
In recent years, there has been a surge in research focusing on pyridine-based compounds due to their broad spectrum of biological activities. The structural motifs present in Ethyl 2-(chloromethyl)-5-(difluoromethyl)-6-iodopyridine-3-acetate align well with several pharmacological targets, including kinases, receptors, and enzymes. For instance, the difluoromethyl group is known to enhance metabolic stability and binding affinity, while the iodopyridine scaffold is frequently employed in medicinal chemistry due to its ability to participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings.
The chloromethyl functionality serves as a versatile handle for introducing various nucleophiles, enabling the construction of heterocyclic frameworks with tailored properties. This reactivity has been leveraged in the synthesis of novel antiviral and anticancer agents, where precise control over molecular architecture is paramount. The compound's ability to undergo sequential functionalization makes it an indispensable tool for medicinal chemists seeking to explore new chemical space.
Recent advancements in synthetic methodologies have further highlighted the utility of Ethyl 2-(chloromethyl)-5-(difluoromethyl)-6-iodopyridine-3-acetate. For example, transition-metal-catalyzed reactions have been optimized to efficiently incorporate this intermediate into complex drug candidates. The use of palladium and copper catalysts has enabled the formation of carbon-carbon bonds under mild conditions, preserving the integrity of sensitive functional groups. These developments have not only streamlined synthetic routes but also opened up new possibilities for designing next-generation therapeutics.
The pharmaceutical industry has increasingly recognized the importance of high-quality intermediates in drug discovery and development. Ethyl 2-(chloromethyl)-5-(difluoromethyl)-6-iodopyridine-3-acetate exemplifies how a well-designed molecular scaffold can accelerate the creation of novel drugs. Its broad applicability across different therapeutic areas underscores its significance as a building block in modern medicinal chemistry. As research continues to evolve, this compound is expected to remain at the forefront of pharmaceutical innovation.
In conclusion, Ethyl 2-(chloromethyl)-5-(difluoromethyl)-6-iodopyridine-3-acetate (CAS No. 1805612-78-5) represents a cornerstone in pharmaceutical synthesis, offering unparalleled flexibility and reactivity for the development of next-generation therapeutics. Its unique structural features and compatibility with cutting-edge synthetic techniques make it an indispensable asset for researchers striving to push the boundaries of drug discovery. As advancements in chemical biology continue to unfold, this compound will undoubtedly play a pivotal role in shaping the future of medicine.
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